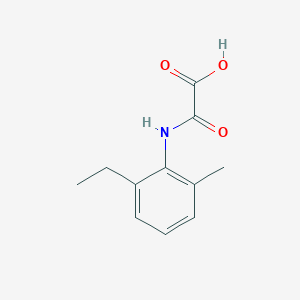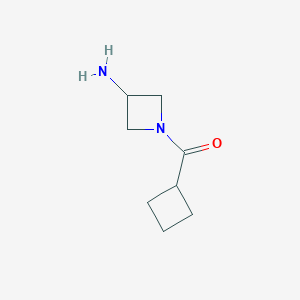
1-Cyclobutanecarbonylazetidin-3-amine
Übersicht
Beschreibung
1-Cyclobutanecarbonylazetidin-3-amine is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of azetidines, which includes this compound, has been a topic of intense research. A straightforward one-step synthesis of azetidine-3-amines has been reported, starting from a bench-stable, commercial material .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis of Cyclobutane Derivatives : A novel series of 3-aminocyclobut-2-en-1-ones, which could be precursors or structurally related to 1-Cyclobutanecarbonylazetidin-3-amine, has been prepared showcasing the versatility of cyclobutane derivatives in synthetic chemistry. These compounds are synthesized through facile condensation and exhibit potential as VLA-4 antagonists (Brand et al., 2003).
- Antimicrobial and Cytotoxic Activity : A series of azetidine-2-one derivatives of 1H-benzimidazole, potentially structurally related to this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some derivatives exhibited notable antibacterial activity and cytotoxicity in vitro, highlighting the potential of such structures in medicinal chemistry (Noolvi et al., 2014).
Biochemical Applications
- Enantioselective Synthesis : Research into the enantioselective synthesis of polysubstituted aminocyclobutanes, which could include or be related to the synthesis of this compound, has been reported. This demonstrates the importance of such compounds in the development of biologically active molecules, with a specific focus on achieving high diastereo- and enantioselectivity in their synthesis (Feng et al., 2019).
Potential Therapeutic Applications
- Novel Catalytic Processes : Research on cyclobutadiene metal complexes, which could be used in the synthesis or functionalization of compounds like this compound, indicates a new class of catalysts that could enhance the efficiency of chemical reactions, including reductive amination processes. This work suggests potential applications in developing pharmaceuticals and fine chemicals (Afanasyev et al., 2016).
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHTZYAFSLWMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




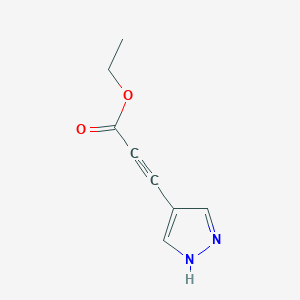
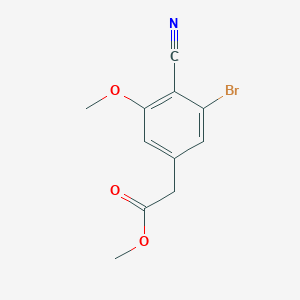

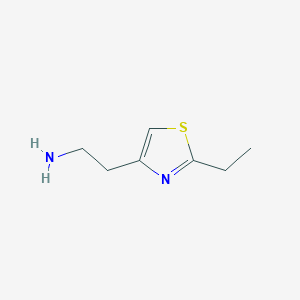
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)




![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)

